3-(3-Methoxyphenyl)piperidine hydrochloride
Overview
Description
3-(3-Methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17NO HCl and a molecular weight of 227.73 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is primarily used in research and has applications in various scientific fields.
Preparation Methods
The synthesis of 3-(3-Methoxyphenyl)piperidine hydrochloride typically involves the reaction of 3-(Phenoxymethyl)pyridine with appropriate reagents . The reaction conditions and specific reagents used can vary, but the process generally includes steps such as condensation, reduction, and purification to obtain the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
3-(3-Methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-(3-Methoxyphenyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research into its pharmacological properties and potential therapeutic uses is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to interact with receptors and enzymes in biological systems, influencing various physiological processes .
Comparison with Similar Compounds
3-(3-Methoxyphenyl)piperidine hydrochloride can be compared with other similar compounds, such as:
Methoxetamine: A ketamine analogue with similar structural features.
3-Methoxyphencyclidine: Another compound with a methoxy group and piperidine ring.
3-Methoxyeticyclidine: A compound with similar pharmacological properties. These compounds share structural similarities but may differ in their specific biological activities and applications.
Properties
IUPAC Name |
3-(3-methoxyphenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJLKTQSWVXPPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601692 | |
Record name | 3-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19725-18-9 | |
Record name | Piperidine, 3-(3-methoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19725-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-methoxyphenyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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